2-Oxo-N~3~-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
2-Oxo-N~3~-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound that features a quinoxaline moiety fused with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N~3~-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(2-quinoxalinyl)aniline with 2-oxo-2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N~3~-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
2-Oxo-N~3~-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-N~3~-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes. This compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Chromene derivatives: Compounds with a chromene structure that have diverse pharmacological properties.
Uniqueness
2-Oxo-N~3~-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide is unique due to its combined quinoxaline and chromene structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-oxo-N-(3-quinoxalin-2-ylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-23(18-13-16-6-1-4-11-22(16)30-24(18)29)26-17-8-5-7-15(12-17)21-14-25-19-9-2-3-10-20(19)27-21/h1-14H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXYJLDAXYUXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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